molecular formula C10H12N4O B2463377 N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380717-12-3

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2463377
CAS No.: 1380717-12-3
M. Wt: 204.233
InChI Key: HNOCUXKTWZAYNV-UHFFFAOYSA-N
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Description

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amide formation . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOCUXKTWZAYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380717-12-3
Record name N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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